N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound features a dihydropyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 4-methylphenyl group. The acetamide side chain at position 1 is further substituted with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-4-7-17(8-5-14)19-10-11-21(26)24(23-19)13-20(25)22-18-9-6-15(2)12-16(18)3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSSRDSALDTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Core Structural Analog: 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Molecular Formula : C₁₂H₉FN₂O₃
- Molecular Weight : 248.22 Da
- Key Differences :
- Replaces the 4-methylphenyl group with a 4-fluorophenyl substituent.
- Lacks the 2,4-dimethylphenyl acetamide side chain, instead terminating in a carboxylic acid group.
- The absence of the acetamide side chain may limit its ability to interact with hydrophobic protein domains .
Chlorophenyl Variant: 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Molecular Formula : C₁₂H₉ClN₂O₃
- Molecular Weight : 264.67 Da
- Key Differences :
- Substitutes the 4-methylphenyl group with a 4-chlorophenyl moiety.
- Lower purity (95%) is noted for some chlorophenyl analogs, possibly due to synthetic challenges in introducing halogens .
Naphthyl-Substituted Analog: 2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Molecular Formula : C₁₆H₁₂N₂O₃
- Molecular Weight : 280.28 Da
- Key Differences :
- Replaces the 4-methylphenyl group with a naphthalen-2-yl group.
- Increased molecular weight may reduce bioavailability compared to smaller analogs .
Triazole-Linked Analog: N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Molecular Formula : C₂₅H₂₆N₆O₃S
- Molecular Weight : 490.58 Da
- Key Differences: Incorporates a triazole ring and sulfanyl group, replacing the direct acetamide linkage. Features a phenyl group at position 1 of the dihydropyridazinone core.
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Substituent Effects :
- Structural Flexibility: Compounds with rigid cores (e.g., dihydropyridazinone) exhibit better target specificity than flexible analogs .
- Purity Challenges :
- Halogenated derivatives (e.g., Cl, F) often require stringent purification steps to achieve 95% purity .
Biological Activity
The compound N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula
- C : 25
- H : 25
- N : 3
- O : 2
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vitro Analysis
A study conducted on a series of pyridazinone derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM against human breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups in the phenyl ring was correlated with increased cytotoxicity .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented, suggesting that this compound may also possess similar effects.
Experimental Findings
In an electroshock seizure test, a related compound showed a median effective dose (ED50) of 24.38 mg/kg, indicating potential for further exploration in seizure management .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyridazinone derivatives. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(2,4-Dimethylphenyl)... | P. aeruginosa | 64 µg/mL |
The biological activity of this compound is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : The presence of certain functional groups may contribute to antioxidant effects, reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
